molecular formula C31H50N6O8S B14203096 L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-leucine CAS No. 827301-13-3

L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-leucine

Cat. No.: B14203096
CAS No.: 827301-13-3
M. Wt: 666.8 g/mol
InChI Key: VLJQNCLJLIEODN-KEOOTSPTSA-N
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Description

L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-leucine is a peptide compound composed of five amino acids: leucine, tyrosine, glutamine, methionine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-phenylalanine: Similar structure but with phenylalanine instead of leucine at the C-terminus.

    L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-valine: Similar structure but with valine instead of leucine at the C-terminus.

Uniqueness

L-Leucyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-leucine is unique due to its specific sequence of amino acids, which determines its distinct biological activity and potential applications. The presence of methionine and tyrosine residues may contribute to its specific interactions and reactivity compared to similar peptides.

Properties

CAS No.

827301-13-3

Molecular Formula

C31H50N6O8S

Molecular Weight

666.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C31H50N6O8S/c1-17(2)14-21(32)27(40)36-24(16-19-6-8-20(38)9-7-19)30(43)34-22(10-11-26(33)39)28(41)35-23(12-13-46-5)29(42)37-25(31(44)45)15-18(3)4/h6-9,17-18,21-25,38H,10-16,32H2,1-5H3,(H2,33,39)(H,34,43)(H,35,41)(H,36,40)(H,37,42)(H,44,45)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

VLJQNCLJLIEODN-KEOOTSPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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